molecular formula C6H16N2S B14675996 4-[(2-Aminoethyl)sulfanyl]butan-1-amine CAS No. 36781-19-8

4-[(2-Aminoethyl)sulfanyl]butan-1-amine

Cat. No.: B14675996
CAS No.: 36781-19-8
M. Wt: 148.27 g/mol
InChI Key: IHLKLOSDNDGKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Aminoethyl)sulfanyl]butan-1-amine is an organic compound with the molecular formula C6H16N2S. It is a primary amine with a sulfanyl group attached to the butane chain. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with 2-aminoethanethiol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chlorobutan-1-amine and 2-aminoethanethiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

4-[(2-Aminoethyl)sulfanyl]butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical reactions. Its reactivity with various functional groups also enables it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Aminoethyl)thio]butan-1-amine: Similar structure but with a thioether group instead of a sulfanyl group.

    4-[(2-Aminoethyl)oxy]butan-1-amine: Contains an ether linkage instead of a sulfanyl group.

    4-[(2-Aminoethyl)amino]butan-1-amine: Features an additional amino group.

Uniqueness

4-[(2-Aminoethyl)sulfanyl]butan-1-amine is unique due to the presence of both amino and sulfanyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research.

Properties

CAS No.

36781-19-8

Molecular Formula

C6H16N2S

Molecular Weight

148.27 g/mol

IUPAC Name

4-(2-aminoethylsulfanyl)butan-1-amine

InChI

InChI=1S/C6H16N2S/c7-3-1-2-5-9-6-4-8/h1-8H2

InChI Key

IHLKLOSDNDGKGZ-UHFFFAOYSA-N

Canonical SMILES

C(CCSCCN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.